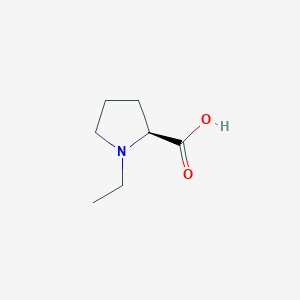

1-ethyl-L-Proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-L-proline

Introduction

1-Ethyl-L-proline, with the IUPAC name (2S)-1-ethylpyrrolidine-2-carboxylic acid, is a derivative of the proteinogenic amino acid L-proline.[1] As researchers and drug development professionals delve into the nuanced world of peptide and small molecule therapeutics, understanding the fundamental physicochemical properties of such modified amino acids is paramount. These properties govern a molecule's behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic stability. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing not just the what, but the why and how of their determination.

The N-ethylation of the proline ring introduces a significant modification compared to its parent amino acid.[2] This substitution can impact the conformational rigidity of the pyrrolidine ring, alter its hydrogen bonding capacity, and modify its lipophilicity, thereby offering a unique tool for medicinal chemists to fine-tune the properties of proline-containing compounds.[2][3]

This document is structured to provide both a summary of the known properties of this compound and a detailed guide to the experimental methodologies required for their robust characterization. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Physicochemical Properties

A summary of the key physicochemical identifiers and computed properties for this compound is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental determination remains the gold standard for accuracy.

| Property | Value | Source |

| IUPAC Name | (2S)-1-ethylpyrrolidine-2-carboxylic acid | PubChem[1] |

| CAS Number | 98435-76-8 | Sigma-Aldrich |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 143.18 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Computed LogP | -1.5 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental characterization of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the principles at play.

Melting Point Determination

The melting point of a pure solid is a sharp, characteristic physical constant that is invaluable for identification and purity assessment. For amino acid derivatives, the capillary method using a digital melting point apparatus, such as a Mel-Temp, is a standard and reliable technique.

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.[4]

-

Finely powder a small amount of the sample.

-

Load the sample into a capillary tube by tapping the open end of the tube into the powder, then inverting and tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[5][6]

-

-

Initial Rapid Determination:

-

Place the capillary tube into the heating block of the Mel-Temp apparatus.[7]

-

Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range. This initial scan prevents time-consuming slow ramps for completely unknown samples.

-

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

-

Prepare a fresh capillary with the sample.

-

Set the heating rate to a slow ramp, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[6][8]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[8]

-

Perform the measurement in triplicate to ensure reproducibility.

-

A sharp melting range (typically 0.5-1 °C) is indicative of high purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. The slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement.[4]

Acid Dissociation Constant (pKa) Determination

The pKa values of the carboxylic acid and the tertiary amine of this compound are critical for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological interactions. Potentiometric titration is a robust method for determining pKa values.

-

Solution Preparation:

-

Prepare a standard solution of this compound (e.g., 0.1 M) in deionized water.

-

Standardize solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[9]

-

Pipette a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

To determine the pKa of the carboxylic acid, titrate the solution with the standardized NaOH, adding small, precise increments (e.g., 0.2 mL) and recording the pH after each addition. Continue until the pH reaches approximately 12.[9]

-

To determine the pKa of the tertiary amine, start with a fresh sample of the this compound solution and titrate with the standardized HCl in a similar incremental manner until the pH drops to approximately 2.[10]

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the functional group has been neutralized. This corresponds to the midpoint of the flat "buffer region" on the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point, and the pKa can be determined from the pH at half of this volume.

-

If this compound possesses a suitable chromophore near its ionizable groups, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination, requiring less sample than potentiometric titration.[11][12]

-

Procedure:

-

Prepare a series of buffer solutions with a constant ionic strength and varying pH values (e.g., from pH 2 to 12).

-

Add a constant amount of a stock solution of this compound to each buffer.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[13][14]

-

Caption: Workflow for pKa determination of this compound.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The solubility of this compound should be assessed in aqueous solutions at various pH values and in relevant organic solvents.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at different pH values, ethanol, DMSO).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge or filter the suspensions to separate the undissolved solid.

-

Carefully remove an aliquot of the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC with UV detection or mass spectrometry.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility from the measured concentration of the saturated solution.

-

The ethyl group on the nitrogen is expected to increase the lipophilicity of this compound compared to L-proline, potentially leading to lower aqueous solubility and higher solubility in organic solvents. The ionization state, dictated by the pH and pKa values, will significantly influence aqueous solubility. The zwitterionic form, present at the isoelectric point (pI), typically exhibits the lowest aqueous solubility.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of this compound.

¹H and ¹³C NMR are essential for confirming the chemical structure.

-

¹H NMR: Will show characteristic signals for the ethyl group (a quartet and a triplet), as well as the protons on the pyrrolidine ring and the alpha-proton.

-

¹³C NMR: Will confirm the presence of the seven carbon atoms in their distinct chemical environments.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

FT-IR provides information about the functional groups present in the molecule.

-

Expected Absorptions:

-

A broad O-H stretch from the carboxylic acid.

-

C-H stretching from the ethyl and pyrrolidine groups.

-

A strong C=O stretch from the carboxylic acid.

-

C-N stretching from the tertiary amine.

-

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[15]

-

-

Data Acquisition:

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.

-

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Expected m/z: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 144.18.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via direct injection or after separation by liquid chromatography (LC-MS).

-

Acquire the mass spectrum in the appropriate mass range.

-

Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation data for further structural confirmation.

-

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The physicochemical properties of this compound are fundamental to its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, this guide provides a robust framework for its characterization. By employing the detailed protocols for determining melting point, pKa, solubility, and spectroscopic characteristics, researchers can generate the high-quality, reliable data necessary for informed decision-making in their scientific endeavors. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel amino acid derivatives, serving as a valuable resource for the scientific community.

References

- 1. This compound | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. jk-sci.com [jk-sci.com]

- 6. thinksrs.com [thinksrs.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 11. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. hi-tec.tripod.com [hi-tec.tripod.com]

- 14. ishigirl.tripod.com [ishigirl.tripod.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-ethyl-L-proline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-ethyl-L-proline, a synthetic derivative of the proteinogenic amino acid L-proline, is a chiral building block of increasing interest in medicinal chemistry and organic synthesis. Its unique structural properties, stemming from the N-alkylation of the pyrrolidine ring, offer distinct conformational constraints that are valuable in the design of novel peptides, organocatalysts, and pharmaceutical agents. This guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, outlining robust methodologies for its synthesis and purification, and presenting a systematic approach to its analytical characterization. Furthermore, we explore its current and potential applications, offering field-proven insights for professionals in drug development and chemical research.

Core Molecular Attributes

This compound, systematically named (2S)-1-ethylpyrrolidine-2-carboxylic acid, is a tertiary amine and a carboxylic acid. The introduction of an ethyl group onto the nitrogen atom of the proline ring significantly alters its steric and electronic properties compared to its parent amino acid.

Physicochemical Data

A summary of the key identifiers and properties of this compound is presented in Table 1 for quick reference.

| Property | Value | Source(s) |

| CAS Number | 98435-76-8 | [1][2][3] |

| Molecular Formula | C₇H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 143.18 g/mol | [1][4] |

| IUPAC Name | (2S)-1-ethylpyrrolidine-2-carboxylic acid | [3][4] |

| Appearance | Solid | [1][3] |

| Purity (Typical) | ≥95% | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct N-alkylation of the parent amino acid, L-proline. This approach is favored for its straightforwardness and utilization of readily available starting materials. Two primary strategies are prevalent: reductive amination with acetaldehyde and direct alkylation with an ethyl halide.

Synthesis via Reductive Amination (Adapted Protocol)

Reductive amination offers a controlled, one-pot method for N-alkylation. The reaction proceeds through the formation of an unstable enamine intermediate from L-proline and acetaldehyde, which is then immediately reduced in situ to the stable N-ethyl derivative. This method avoids the harsh conditions and potential over-alkylation associated with other methods.

Causality Statement: The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is critical. These reagents are selective for the iminium intermediate and will not reduce the starting aldehyde or the product's carboxylic acid, ensuring a clean and high-yielding reaction.

Experimental Protocol:

-

Dissolution: Dissolve L-proline (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a mild acid like acetic acid. This pH range is optimal for iminium ion formation.

-

Aldehyde Addition: Add acetaldehyde (1.1-1.5 eq) to the solution and stir for 1-2 hours at room temperature to allow for the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by carefully adding dilute hydrochloric acid until the pH is acidic. Remove the solvent under reduced pressure. The crude product can then be purified by ion-exchange chromatography or by crystallization from a suitable solvent system like ethanol/ether.

Synthesis via Direct Alkylation with Ethyl Halide

A classical approach involves the direct N-alkylation of L-proline using an ethylating agent like ethyl bromide or ethyl iodide under basic conditions. Protecting the carboxylic acid as an ester prior to alkylation can prevent side reactions and improve yields.

Causality Statement: The use of a base is essential to deprotonate the secondary amine of proline, generating a more nucleophilic species that can readily attack the electrophilic ethyl halide. A non-nucleophilic base like potassium carbonate is often preferred to avoid competing reactions.

Experimental Protocol:

-

Esterification (Optional but Recommended): Convert L-proline to its methyl or ethyl ester using standard methods (e.g., thionyl chloride in alcohol).

-

Alkylation: Dissolve the L-proline ester (1.0 eq) and a base such as potassium carbonate (2-3 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Reagent Addition: Add ethyl bromide or ethyl iodide (1.1-1.5 eq) dropwise to the mixture.

-

Reaction: Heat the reaction mixture (typically 50-80 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Hydrolysis: After completion, cool the reaction mixture and perform a basic hydrolysis (e.g., with NaOH or LiOH) to convert the ester back to the carboxylic acid.

-

Purification: Acidify the mixture and extract the product. Further purification can be achieved by recrystallization.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of synthesized this compound. A multi-technique approach is recommended for a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Predicted chemical shifts are summarized in Table 2. Key expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group, along with multiplets for the pyrrolidine ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (10-12 ppm).[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 160-180 ppm.[5] Signals for the N-ethyl carbons and the pyrrolidine ring carbons will appear at distinct upfield locations.

| Proton / Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| -COOH | 10.0 - 12.0 | Broad Singlet |

| H-2 (α-proton) | 2.0 - 3.0 | Multiplet |

| -N-CH₂ -CH₃ | ~2.5 - 3.0 | Quartet |

| Ring Protons (H-3, H-4, H-5) | ~1.5 - 2.5 | Multiplets |

| -N-CH₂-CH₃ | ~1.0 - 1.5 | Triplet |

| ¹³C NMR | ||

| C =O | 160 - 180 | - |

| C -2 (α-carbon) | 60 - 70 | - |

| -N-C H₂-CH₃ | 45 - 55 | - |

| Ring Carbons (C-3, C-4, C-5) | 20 - 40 | - |

| -N-CH₂-C H₃ | 10 - 20 | - |

(Note: These are predicted values and may vary based on solvent and experimental conditions.[5])

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 144.18.

-

Fragmentation Pattern: The fragmentation of N-alkylated prolines typically involves cleavage of the ethyl group or fragmentation of the pyrrolidine ring. The loss of the carboxylic acid group (45 Da) is also a common fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity and, crucially, the enantiomeric excess of the product.

-

Purity Analysis: Reversed-phase HPLC (e.g., using a C18 column) with a mobile phase of acetonitrile and water containing an acidic modifier like trifluoroacetic acid (TFA) can be used to determine chemical purity.

-

Chiral Separation: Due to the lack of a strong chromophore, derivatization is often required for UV detection. Derivatizing agents such as NBD-Cl can be used.[6] Chiral stationary phases (e.g., Chiralpak series) are necessary to separate the L- and D-enantiomers and confirm the stereochemical integrity of the product.[7]

Applications in Research and Development

The unique properties of this compound make it a valuable tool for chemists and drug development professionals.

Peptide Synthesis and Peptidomimetics

N-alkylated amino acids like this compound are incorporated into peptides to introduce conformational constraints. The ethyl group on the nitrogen atom restricts the rotation around the peptide bond, influencing the secondary structure of the peptide. This can lead to peptides with enhanced biological activity, increased metabolic stability, and improved membrane permeability.[8] The N-alkylation also makes the peptide bond more resistant to cleavage by proteases.

Organocatalysis

Proline and its derivatives are renowned for their use as asymmetric organocatalysts.[9] While L-proline itself is a highly effective catalyst for reactions like aldol and Mannich reactions, N-substituted derivatives can be used to fine-tune the steric environment of the catalytic site, potentially altering the stereochemical outcome of the reaction. This compound can be explored as a catalyst to investigate the impact of N-alkylation on catalytic efficiency and enantioselectivity.

Chiral Building Blocks in Drug Discovery

The rigid, chiral scaffold of this compound makes it an attractive starting material for the synthesis of more complex molecules. Its functional groups (tertiary amine and carboxylic acid) provide handles for further chemical modification, allowing for its incorporation into a wide array of potential therapeutic agents. Proline analogues are found in numerous bioactive compounds and are used to modulate the physicochemical properties of drugs.[1]

Safety and Handling

Based on available data, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and requires careful handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable chiral building block with significant potential in peptide science, organocatalysis, and medicinal chemistry. Understanding its synthesis through robust and reproducible methods, coupled with a comprehensive analytical characterization strategy, is fundamental for its effective application. This guide provides the necessary technical framework for researchers and drug development professionals to confidently synthesize, validate, and utilize this compound in their research and development endeavors.

References

- 1. This compound AldrichCPR 98435-76-8 [sigmaaldrich.com]

- 2. This compound | CAS#:98435-76-8 | Chemsrc [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C7H13NO2 | CID 28354718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0 | Benchchem [benchchem.com]

- 6. bmgtechno.com [bmgtechno.com]

- 7. data.epo.org [data.epo.org]

- 8. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

mechanism of action of proline-based organocatalysts

An In-Depth Technical Guide to the Mechanism of Action of Proline-Based Organocatalysts

Introduction: The Rise of a "Micro-Aldolase"

The field of asymmetric synthesis, crucial for the development of modern pharmaceuticals, has historically been dominated by two pillars: biocatalysis and metal-based catalysis. However, the dawn of the 21st century saw the explosive growth of a third pillar: organocatalysis, a paradigm shift recognized with the 2021 Nobel Prize in Chemistry awarded to Benjamin List and David MacMillan.[1] At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid.[2] Hailed as the "simplest enzyme" or a "micro-aldolase," proline demonstrated that a small, chiral organic molecule could mimic the sophisticated catalytic machinery of enzymes to forge carbon-carbon bonds with remarkable stereocontrol.[3][4][5]

This guide provides an in-depth exploration of the mechanistic principles that govern proline's catalytic prowess. We will dissect its core activation modes, illuminate the origins of its profound stereoselectivity, and contextualize its application in reactions that are foundational to modern organic synthesis and drug development. For researchers, scientists, and drug development professionals, understanding these mechanisms is not merely academic; it is the key to harnessing and innovating upon one of chemistry's most elegant and practical tools. The advantages are clear: proline is inexpensive, non-toxic, readily available in both enantiomeric forms, and its use often circumvents the need for inert reaction conditions and the risk of heavy metal contamination in active pharmaceutical ingredients (APIs).[1][3][6]

The Engine of Catalysis: Proline's Bifunctional Nature

Proline's catalytic power is rooted in its unique structure: a secondary amine integrated into a rigid five-membered ring, with a carboxylic acid group appended at the α-position. This arrangement allows it to act as a bifunctional catalyst, simultaneously leveraging both nucleophilic and acidic properties within a single, stereodefined framework.[4][7][8]

-

The Secondary Amine: This is the primary site of covalent catalysis. It reacts reversibly with carbonyl compounds (ketones and aldehydes) to form key nucleophilic (enamine) or electrophilic (iminium ion) intermediates.[8][9][10] The pyrrolidine ring structure makes proline's amine more nucleophilic and more adept at forming these intermediates compared to other amino acids or even other cyclic amines like piperidine.[8]

-

The Carboxylic Acid: This group is not a passive spectator. It functions as an intramolecular Brønsted acid/base co-catalyst.[4] It plays a critical role in proton transfer steps and, most importantly, acts as a stereochemical directing group, orchestrating the approach of substrates through hydrogen bonding in the transition state.[11][12]

These two functional groups work in concert, enabling proline to facilitate complex transformations through distinct, yet related, catalytic cycles.

Core Mechanistic Pathways: Enamine and Iminium Ion Catalysis

Proline and its derivatives primarily operate through two major activation modes, transforming stable carbonyl compounds into highly reactive intermediates.

Enamine Catalysis: Activating the Nucleophile

Enamine catalysis is the cornerstone of proline's utility in aldol, Mannich, Michael, and α-functionalization reactions.[8][13] In this mode, proline transforms a ketone or aldehyde donor into a more potent nucleophile—an enamine—by raising the energy of its Highest Occupied Molecular Orbital (HOMO).[4][14] The catalytic cycle proceeds through three key phases:

-

Enamine Formation: The secondary amine of proline attacks the carbonyl carbon of a ketone or aldehyde donor. A subsequent dehydration step, often facilitated by the carboxylic acid group, generates the chiral enamine intermediate and a molecule of water.[3][4][15]

-

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction). The stereochemistry of this step is meticulously controlled by the catalyst's chiral scaffold, a concept we will explore in the Houk-List model.[16]

-

Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by the water molecule produced in the first step. This releases the final product and regenerates the proline catalyst, allowing it to re-enter the cycle.[14][15]

Iminium Ion Catalysis: Activating the Electrophile

When reacting with α,β-unsaturated aldehydes or ketones, proline operates via iminium ion catalysis. This mode activates the substrate as an electrophile by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This is the primary mechanism for reactions like Diels-Alder and conjugate additions.

The cycle is analogous to enamine catalysis but with a reversal of roles:

-

Iminium Ion Formation: Proline's amine attacks the carbonyl of an α,β-unsaturated aldehyde, followed by dehydration, to form a chiral iminium ion.

-

Stereoselective Nucleophilic Attack: A nucleophile attacks the β-position of the iminium ion. The bulky proline scaffold effectively shields one face of the molecule, directing the nucleophile to the opposite face.

-

Hydrolysis & Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the final product and regenerate the proline catalyst.

The Origin of Stereoselectivity: The Houk-List Model

Simply activating substrates is not enough; the true power of proline lies in its ability to control three-dimensional space. The most widely accepted explanation for the stereoselectivity in proline-catalyzed aldol and Mannich reactions is the Houk-List transition state model .[16][17] This computational and experimental model posits that the carbon-carbon bond-forming step is the rate- and stereo-determining step.[16][18]

The model highlights a key non-covalent interaction: a hydrogen bond between the carboxylic acid proton of proline and the carbonyl oxygen of the incoming electrophilic aldehyde.[11] This interaction locks the aldehyde into a rigid, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model.[11][19]

Key features dictating selectivity:

-

Hydrogen Bonding: The carboxylic acid acts as a directing group, orienting the aldehyde.[16][17]

-

Steric Hindrance: The bulky substituent on the aldehyde preferentially occupies a pseudo-equatorial position to minimize steric clash with the proline ring.

-

Facial Selectivity: This entire assembly effectively blocks one prochiral face (the Si face) of the enamine, forcing the aldehyde to approach from the less hindered Re face.[16][20]

The combination of these factors results in a significant energy difference between the diastereomeric transition states, leading to the formation of one enantiomer with high fidelity.

Key Applications and Experimental Insights

The mechanistic principles outlined above enable a vast array of powerful synthetic transformations.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between a ketone and an aldehyde was a landmark achievement for organocatalysis.[3][13] Proline efficiently catalyzes this transformation, providing direct access to chiral β-hydroxy ketones, which are versatile building blocks in natural product synthesis.[21]

| Aldehyde Substrate | Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | Acetone | 30 | 68 | 76 |

| Isobutyraldehyde | Acetone | 20-30 | 97 | 96 |

| Benzaldehyde | Cyclohexanone | 20 | 99 | 94 |

| Propanal | Acetone | 20 | 55 | 93 |

Table 1: Representative Results for the Proline-Catalyzed Aldol Reaction. Data synthesized from multiple literature sources.[3][13][21]

The Asymmetric Mannich Reaction

The Mannich reaction, which forms crucial β-amino carbonyl compounds, is another cornerstone application.[22] The proline-catalyzed three-component reaction of a ketone, an aldehyde, and an amine proceeds via an enamine attack on an in situ-formed imine.[15][23] The stereochemical rationale follows the Houk-List model, where the imine plays the role of the electrophile.[22][24]

| Ketone Donor | Aldehyde | Amine | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Acetone | 4-Nitrobenzaldehyde | p-Anisidine | 35 | 50 | - | 94 |

| Cyclohexanone | Formaldehyde | Aniline | 20 | 92 | - | >99 |

| Propanal | Ethyl glyoxylate | p-Anisidine | 20 | 81 | 95:5 | 99 (syn) |

Table 2: Representative Results for the Proline-Catalyzed Mannich Reaction. Data synthesized from multiple literature sources.[15][22][24]

Experimental Protocol: A Self-Validating System

The operational simplicity of these reactions is a key advantage. The following general protocol for a direct asymmetric aldol reaction illustrates the self-validating nature of the methodology; successful formation of the chiral product with high enantioselectivity validates the mechanistic principles at play.

Objective: Synthesis of (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

Methodology:

-

Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.25 mmol, 1.0 equiv).

-

Solvent and Catalyst Addition: Add the solvent system, typically a mixture of DMSO and the ketone donor (e.g., 4:1 DMSO/acetone, 2.0 mL total volume). Add (S)-proline (0.075 mmol, 30 mol%).

-

Reaction Execution: Stir the resulting solution vigorously at room temperature. The reaction is typically homogeneous.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-24 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.

-

Characterization: Confirm the structure via ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Impact on Drug Discovery and Development

The rise of organocatalysis has had a profound impact on the pharmaceutical industry.[6][25][26] Proline-based catalysis provides a robust platform for the construction of enantiomerically pure molecules, which is a regulatory and efficacy imperative for modern therapeutics.[2]

-

Metal-Free APIs: A significant advantage is the ability to synthesize chiral APIs without using transition metal catalysts, eliminating the risk of metal contamination in the final drug product—a major regulatory concern.[6][25]

-

Green Chemistry: Proline catalysis aligns with the principles of green chemistry. The catalyst is biodegradable and non-toxic, and reactions can often be run under mild conditions, sometimes even in greener solvents like water or PEG.[2][27]

-

Access to Chiral Building Blocks: These methods provide efficient routes to chiral synthons (e.g., amino alcohols, functionalized amino acids) that are central to the synthesis of complex drugs for antiviral, anticancer, and cardiovascular therapies.[1][26][28]

Conclusion

The mechanism of proline-based organocatalysis is a testament to molecular elegance and efficiency. Through the concerted action of its secondary amine and carboxylic acid, proline operates via distinct enamine and iminium ion catalytic cycles to activate otherwise stable carbonyl compounds. The remarkable stereocontrol, rationalized by the Houk-List transition state model, stems from a precise arrangement of non-covalent interactions that favor one reaction pathway overwhelmingly. This deep mechanistic understanding has transformed proline from a simple amino acid into a powerhouse of asymmetric synthesis, enabling chemists to construct complex chiral molecules with unparalleled simplicity and precision, thereby accelerating innovation in drug discovery and beyond.

References

- 1. How Organocatalysis discovered by Nobel laureates revolutionised drug development and production in Syngene - Syngene International Ltd [syngeneintl.com]

- 2. longdom.org [longdom.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nobelprize.org [nobelprize.org]

- 6. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pnas.org [pnas.org]

- 14. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. The Houk–List transition states for organocatalytic mechanisms revisited - Chemical Science (RSC Publishing) DOI:10.1039/C3SC53416B [pubs.rsc.org]

- 17. Dispersion corrected DFT for organocatalysis [ch.ic.ac.uk]

- 18. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 19. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 20. archive.nptel.ac.in [archive.nptel.ac.in]

- 21. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 23. chemistry.illinois.edu [chemistry.illinois.edu]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]

discovery and history of N-alkylated proline derivatives

An In-Depth Technical Guide to the Discovery and History of N-Alkylated Proline Derivatives

Abstract

N-alkylated proline derivatives represent a cornerstone in modern medicinal chemistry and peptide science, conferring unique structural and functional properties upon parent molecules. The introduction of an alkyl group onto the secondary amine of the proline ring fundamentally alters a molecule's conformational flexibility, metabolic stability, and cell permeability. This guide provides a comprehensive exploration of the historical discovery, evolution of synthetic methodologies, and pivotal applications of these derivatives. We will trace their origins from early twentieth-century alkaloid chemistry to their current status as key components in FDA-approved therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a mechanistic understanding of this vital class of molecules.

The Dawn of Discovery: An Auspicious Beginning

The story of N-alkylated proline derivatives begins not with their synthesis, but with their discovery in nature. The unique cyclic structure of proline, classifying it as a secondary amine among the proteinogenic amino acids, sets it apart.[1] This structural feature was central to its initial isolation. In 1900, the German chemist and future Nobel laureate Richard Willstätter was investigating the structure of alkaloids, including cocaine. During his work on N-methylproline, a derivative he was studying, he successfully isolated the parent amino acid, proline, for the first time.[1] This foundational discovery, born from the study of an N-alkylated precursor, foreshadowed the immense scientific interest that this class of compounds would later generate.

N-methyl-L-proline is not merely a laboratory curiosity; it is a metabolite found in various plants and is also a human metabolite, underscoring its biological relevance.[2] This natural occurrence provided the first clues that N-alkylation of proline was a biological strategy for modulating molecular properties.

The Evolution of Synthesis: From Stoichiometric Reagents to Catalytic Efficiency

The ability to synthetically introduce N-alkyl groups to the proline scaffold was critical for unlocking its therapeutic potential. Methodologies have evolved significantly, moving from classical, often harsh, stoichiometric methods to elegant and efficient modern catalytic approaches.

Pioneering Methodology: Direct Alkylation with Alkyl Halides

One of the earliest and most direct methods for N-alkylation of proline is the nucleophilic substitution reaction with an alkyl halide, typically an alkyl chloride or bromide. This classical approach relies on the nucleophilicity of the secondary amine of proline. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate the proline, enhancing its nucleophilicity.

This protocol provides a representative example of a classical N-alkylation using an alkyl halide.

Materials:

-

L-proline

-

Potassium hydroxide (KOH)

-

Benzyl chloride (or Benzyl bromide)

-

Isopropanol (i-PrOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl, 6 M)

-

Acetone

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve L-proline and 3-4 equivalents of potassium hydroxide in isopropanol. Stir the mixture at 40°C until a clear solution is obtained.

-

Alkylation: To the clear solution, add 1.5 equivalents of benzyl chloride dropwise. Continue stirring the reaction mixture at 40°C for 6-8 hours.[3]

-

Workup and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 6 M HCl to adjust the pH to approximately 5-6.[3][4]

-

Extraction: Add chloroform to the mixture and stir overnight. Filter any resulting precipitate and wash it with additional chloroform. Combine the organic phases.

-

Isolation and Purification: Evaporate the solvent from the combined organic phases under reduced pressure. Treat the resulting residue with cold acetone to precipitate the crude product. Filter the white solid, wash with cold acetone, and dry to afford N-Benzyl-L-proline.[3][4]

Causality and Insights: The use of a base like KOH is crucial for deprotonating both the carboxylic acid and the secondary amine of proline, increasing its nucleophilicity for the subsequent Sₙ2 reaction with the benzyl halide. The choice of a polar protic solvent like isopropanol helps to dissolve the proline salt. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, and the requirement for stoichiometric amounts of reagents, which generates considerable salt waste.

Modern Methodology: Catalytic N-Alkylation using Alcohols

Modern synthetic chemistry emphasizes sustainability, atom economy, and safety. Catalytic methods for N-alkylation that use alcohols as the alkylating agents represent a significant advancement. These "borrowing hydrogen" or "hydrogen autotransfer" methodologies are catalyzed by transition metals, such as ruthenium, and produce water as the only stoichiometric byproduct.[5][6]

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine (proline) to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated product and regenerate the catalyst.

This protocol is based on methodologies developed for the direct N-alkylation of amino acid esters.[5]

Materials:

-

L-proline ester (e.g., proline pentyl ester)

-

Alcohol (e.g., 4-methylbenzyl alcohol)

-

Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

-

Bidentate phosphine ligand (e.g., DPEphos)

-

Anhydrous, degassed solvent (e.g., toluene)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the Ruthenium catalyst (e.g., 0.5 mol%) and the phosphine ligand (e.g., 0.55 mol%).

-

Reaction Setup: Add the L-proline ester (1.0 equiv) and the alcohol (1.5-2.0 equiv) to the Schlenk tube, followed by the anhydrous solvent.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 100-120°C) with stirring for 18-24 hours.

-

Workup and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to isolate the N-alkylated proline ester.

Causality and Insights: This method is highly atom-economical, as it utilizes readily available and often less toxic alcohols as alkylating agents, with water as the sole byproduct. The catalytic nature of the process reduces waste significantly compared to classical methods. The reaction conditions are typically neutral, preserving the stereochemical integrity of the chiral center.[5] The choice of ligand is critical for catalyst activity and stability.

Impact on Physicochemical and Biological Properties

The N-alkylation of proline is not merely a synthetic exercise; it is a strategic modification used to fine-tune the properties of peptides and small molecules for therapeutic applications. This modification imparts several key advantages.

| Property | Non-Alkylated Parent Peptide | N-Alkylated Proline-Containing Peptide | Rationale |

| Metabolic Stability | Susceptible to proteolytic cleavage at the amide bond. | Highly resistant to proteolytic enzymes. | The N-alkyl group provides steric hindrance, shielding the adjacent amide bond from protease recognition and cleavage.[1] |

| Cell Permeability | Generally low due to high hydrogen bonding capacity. | Significantly enhanced. | N-alkylation removes a hydrogen bond donor, increasing the molecule's overall lipophilicity and facilitating passive diffusion across lipid membranes.[1] |

| Conformation | Flexible, can adopt multiple conformations. | Conformationally constrained, often favoring a cis-amide bond. | The steric bulk of the N-alkyl group influences the rotational barrier of the amide bond, often stabilizing a specific conformation required for receptor binding. |

| Oral Bioavailability | Typically poor. | Often improved. | The combination of increased metabolic stability and enhanced cell permeability contributes to higher oral bioavailability. A study on a glutathione analog showed a 16.1-fold increase in oral bioavailability upon N-methylation.[1] |

Case Studies in Drug Development

The strategic use of proline and its N-alkylated derivatives has been instrumental in the development of several blockbuster drugs.

Case Study: The Proline Scaffold in ACE Inhibitors (Captopril)

The development of Angiotensin-Converting Enzyme (ACE) inhibitors is a landmark in rational drug design. Captopril, the first-in-class ACE inhibitor, was approved in 1981 and contains a core L-proline moiety.[7] While not N-alkylated, its discovery story highlights the critical role of the proline scaffold in interacting with biological targets. Researchers at Bristol-Myers Squibb designed Captopril based on the structure of a peptide isolated from snake venom.[8] The proline residue was chosen for its ability to fit perfectly into the S₂' subsite of the ACE active site.[7][8]

Mechanism of Action: Captopril acts as a potent competitive inhibitor of ACE.[9] Its binding is characterized by several key interactions:

-

The thiol group coordinates directly with the catalytic zinc ion in the enzyme's active site.[9][10]

-

The carbonyl group of the amide bond forms strong hydrogen bonds with His353 and His513.[10][11]

-

The carboxylate group of the proline ring forms a network of ionic and hydrogen bonds with Gln281, Lys511, and Tyr520.[9][11]

These interactions anchor the inhibitor firmly in the active site, preventing the binding and cleavage of the natural substrate, angiotensin I.

Case Study: N-Alkylated Proline in a Modern Therapeutic (Daridorexant)

A contemporary example is Daridorexant (trade name Quviviq), a dual orexin receptor antagonist approved by the FDA in 2022 for the treatment of insomnia.[12] The synthesis of this complex molecule utilizes (S)-2-methylpyrrolidine-2-carboxylic acid, an α-methylated proline derivative, as a key chiral building block.[13] The α-methylation serves a similar purpose to N-alkylation in this context: it introduces a conformational constraint and steric bulk. This precisely defined three-dimensional shape is crucial for its high-affinity binding to the orexin receptors, where it acts as an antagonist to block the wake-promoting signals of orexin neuropeptides.[12][14] The development of Daridorexant involved the synthesis of over 25,000 compounds, highlighting the importance of subtle structural modifications on the proline scaffold to achieve the desired pharmacological profile.[12]

Future Directions and Conclusion

The journey of N-alkylated proline derivatives from a footnote in the isolation of proline to a central element in modern drug design is a testament to their profound utility. The historical progression from stoichiometric to catalytic synthetic methods has made these valuable building blocks more accessible and their synthesis more sustainable. Current research continues to expand their application, for instance, in the development of novel organocatalysts where N-alkylated proline sulfonamides have shown superior performance to proline itself in asymmetric reactions.[11]

As our understanding of disease pathways becomes more nuanced, the ability to precisely control molecular conformation and physicochemical properties becomes paramount. N-alkylation of the proline ring provides a robust and proven strategy to achieve this control. It enhances metabolic stability, improves cell permeability, and enforces bioactive conformations. From ACE inhibitors to orexin receptor antagonists, the impact of this "simple" modification is undeniable. The continued exploration of novel N-alkylated proline analogs and more efficient synthetic routes will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. N-BENZYL-L-PROLINE synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. nsm.buffalo.edu [nsm.buffalo.edu]

- 11. Structural characterization of angiotensin I-converting enzyme in complex with a selenium analogue of captopril - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idorsia | Daridorexant [idorsia.com]

- 13. researchgate.net [researchgate.net]

- 14. medkoo.com [medkoo.com]

In-depth Technical Guide to 1-ethyl-L-proline: Safety and Handling

To our valued researchers, scientists, and drug development professionals,

After a comprehensive review of available safety and handling data, we have determined that a complete and authoritative technical guide on 1-ethyl-L-proline cannot be compiled at this time. Our investigation revealed a significant lack of detailed toxicological and safety information in publicly accessible scientific literature and safety data sheets (SDS).

While basic information from chemical suppliers identifies this compound (CAS No. 98435-76-8) and indicates that it is harmful if swallowed (GHS Hazard Statement H302), a thorough and responsible guide requires more extensive data.[1][2]

Specifically, the following critical information is not sufficiently available:

-

Detailed Toxicological Properties: Beyond the acute oral toxicity indicated by the H302 statement, there is a lack of data on skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity.

-

Specific First-Aid Measures: While general first-aid procedures for chemical exposure can be followed, specific guidance for this compound is not documented.

-

Firefighting and Accidental Release Measures: Detailed instructions for extinguishing fires involving this compound and for cleaning up spills are not available.

-

Exposure Controls and Personal Protective Equipment (PPE): Occupational exposure limits have not been established, and specific recommendations for PPE beyond standard laboratory practice are not documented.

-

Stability and Reactivity: Information on chemical incompatibilities and hazardous decomposition products is limited.[3][4]

The safety and handling of chemical compounds are of paramount importance. Providing a guide based on assumptions or extrapolations from similar but distinct molecules, such as L-proline, would be scientifically unsound and could compromise the safety of researchers. The addition of an ethyl group to the proline structure can significantly alter its chemical and toxicological properties.

We are committed to the principles of scientific integrity and providing trustworthy information. Therefore, until more comprehensive safety data for this compound becomes available through rigorous testing and documentation, we cannot in good faith produce the requested in-depth technical guide.

We recommend that any handling of this compound be conducted with the utmost caution in a controlled laboratory setting, adhering to the highest standards of safety and utilizing all appropriate personal protective equipment. We will continue to monitor for the availability of new information and will revisit the creation of this guide when sufficient data is published.

References

An In-depth Technical Guide on the Theoretical Studies of 1-Ethyl-L-proline Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-L-proline, a non-canonical amino acid, presents a unique conformational landscape that is of significant interest in the fields of medicinal chemistry and drug development. The addition of an ethyl group to the proline nitrogen introduces steric and electronic perturbations that influence the pyrrolidine ring pucker, the cis-trans isomerization of the preceding peptide bond, and the overall peptide backbone geometry. Understanding these conformational preferences is crucial for the rational design of peptidomimetics and other therapeutics with enhanced stability, bioactivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational intricacies of this compound. We delve into the fundamental principles of proline conformation, the impact of N-alkylation, and provide detailed protocols for conducting robust computational analyses.

Introduction: The Significance of Proline and its Analogs

Proline is a unique proteinogenic amino acid due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen atom, forming a five-membered pyrrolidine ring.[1] This cyclic structure imposes significant conformational constraints on the peptide backbone, influencing protein folding, structure, and function.[2] The peptide bond preceding a proline residue can adopt both cis and trans conformations with a relatively small energy difference, a phenomenon that is rare for other amino acids.[3] This cis-trans isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in biological processes.[4]

Proline analogs, such as this compound, are powerful tools in drug design.[5] Modification of the proline ring or the backbone nitrogen can be used to:

-

Modulate Peptide Conformation: Introducing substituents can favor specific ring puckers and cis or trans amide bond isomers, thereby pre-organizing a peptide into a bioactive conformation.[6]

-

Enhance Metabolic Stability: N-alkylation can increase resistance to enzymatic degradation by proteases.[7]

-

Improve Pharmacokinetic Properties: Altering lipophilicity and membrane permeability can be achieved through strategic modifications.[8][9]

This compound, with its simple yet impactful ethyl substitution, serves as an excellent model system to explore the effects of N-alkylation on proline's conformational behavior.

The Conformational Landscape of Proline

The conformational flexibility of proline is primarily defined by two key features: the puckering of the pyrrolidine ring and the isomerization of the preceding peptide bond.

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain.[10] The two most common puckered states are the endo and exo conformations, often referred to as "down" and "up" puckers, respectively.[11]

-

Endo (Cγ-endo): The Cγ atom is displaced on the same side as the carbonyl group of the proline residue.

-

Exo (Cγ-exo): The Cγ atom is displaced on the opposite side of the carbonyl group.

The ring pucker is intrinsically linked to the backbone dihedral angles (φ and ψ) and the cis/trans state of the preceding peptide bond.[2][12] The interconversion between these puckered states has a relatively low energy barrier.[11]

Cis-Trans Isomerization

The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) has a significant population of both cis (ω ≈ 0°) and trans (ω ≈ 180°) isomers.[13] In contrast, for non-prolyl peptide bonds, the trans conformation is overwhelmingly favored. The steric clash between the α-carbons of adjacent residues in the cis conformation is less severe in X-Pro bonds due to proline's cyclic structure.[13] The cis-trans isomerization barrier is approximately 20 kcal/mol, leading to slow interconversion on the NMR timescale.[11][14]

The choice of solvent and the pH can influence the cis-trans equilibrium.[15] For instance, in a solution with a high pH, the deprotonation of the carboxyl group can lead to electrostatic repulsion that favors the cis conformation.[15]

The Influence of N-Alkylation: The Case of this compound

Introducing an ethyl group at the N1 position of the proline ring (this compound) significantly alters its conformational preferences. The N-alkyl group introduces steric hindrance that can influence both ring puckering and the cis-trans equilibrium of the preceding peptide bond.[7]

Theoretical studies on N-alkylated proline derivatives suggest that the steric bulk of the alkyl group can disfavor the trans conformation, thereby increasing the population of the cis isomer.[6] This is due to the steric clash between the N-alkyl group and the preceding residue in the trans arrangement.

Theoretical and Computational Methodologies

A variety of computational techniques are employed to investigate the conformational landscape of molecules like this compound. These methods provide insights into the relative energies of different conformers, the barriers to interconversion, and the influence of the environment.

Quantum Mechanics (QM) Calculations

Quantum mechanics calculations, particularly Density Functional Theory (DFT), are powerful tools for accurately determining the geometries and relative energies of different conformers.[16] These methods are essential for understanding the intrinsic conformational preferences of a molecule in the gas phase or with implicit solvent models.[8][12]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of the conformational landscape by simulating the movement of atoms over time.[10] This approach allows for the exploration of a wider range of conformations and the calculation of free energy surfaces, which can reveal the most probable conformational states and the pathways between them.

Force Fields

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.[17] For non-standard amino acids like this compound, it is crucial to use a well-parameterized force field. Several force fields, such as AMBER and CHARMM, have been developed and can be extended to include parameters for modified amino acids.[18][19][20][21]

Experimental Protocols: A Computational Workflow

This section outlines a detailed, step-by-step methodology for the theoretical conformational analysis of this compound using a combination of quantum mechanics and molecular mechanics approaches.

Protocol 1: Initial Conformer Generation and QM Optimization

Objective: To identify the low-energy conformations of this compound in the gas phase.

Methodology:

-

Structure Building: Construct the 3D structure of N-acetyl-1-ethyl-L-prolinamide as a model dipeptide. This model system captures the essential peptide bond environments.

-

Conformational Search: Perform a systematic or stochastic conformational search to generate a diverse set of initial structures. This should include variations in the pyrrolidine ring pucker (endo and exo), the preceding peptide bond (cis and trans), and the orientation of the N-ethyl group.

-

Quantum Mechanical Optimization: Optimize the geometry of each generated conformer using a suitable level of theory, for example, DFT with the B3LYP functional and a 6-31+G(d,p) basis set.[16]

-

Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory (e.g., MP2/6-311++G(d,p)) to obtain more accurate relative energies.

-

Analysis: Analyze the geometries and relative energies of the low-energy conformers to identify the preferred ring puckers and cis/trans isomers.

Protocol 2: Molecular Dynamics Simulation in Solution

Objective: To explore the conformational dynamics of this compound in an aqueous environment.

Methodology:

-

System Setup: Place the lowest energy conformer of N-acetyl-1-ethyl-L-prolinamide in a periodic box of water molecules (e.g., TIP3P water model).

-

Force Field Parameterization: If parameters for this compound are not available in the chosen force field (e.g., AMBER ff14SB), they must be derived. This typically involves fitting charges to the electrostatic potential calculated from QM and parameterizing bond, angle, and dihedral terms.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short equilibration simulation under constant pressure and temperature (NPT ensemble) to allow the system to relax.

-

Production Run: Perform a long production MD simulation (e.g., several hundred nanoseconds) in the NVT or NPT ensemble.

-

Trajectory Analysis: Analyze the resulting trajectory to determine the populations of different conformational states (ring puckers, cis/trans isomers), calculate free energy surfaces, and identify key intramolecular interactions.

Data Presentation and Visualization

Quantitative Data Summary

The relative energies and key dihedral angles of the most stable conformers of N-acetyl-1-ethyl-L-prolinamide, as determined by a hypothetical DFT study, are presented in the table below.

| Conformer | Preceding Peptide Bond (ω) | Ring Pucker | Relative Energy (kcal/mol) | φ (°) | ψ (°) |

| 1 | trans | exo | 0.00 | -75 | 150 |

| 2 | trans | endo | 0.85 | -80 | 145 |

| 3 | cis | endo | 1.50 | -85 | 5 |

| 4 | cis | exo | 2.10 | -70 | 10 |

Diagrams and Workflows

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: Interconversion between the Exo and Endo puckered conformations of the proline ring.

Caption: A typical workflow for the computational conformational analysis of this compound.

Conclusion

The theoretical study of this compound conformation provides invaluable insights for researchers in drug discovery and peptide science. By employing a combination of quantum mechanics and molecular dynamics simulations, it is possible to build a detailed understanding of how N-alkylation influences the intricate conformational landscape of proline. This knowledge is paramount for the design of novel peptidomimetics with tailored structural and functional properties. The methodologies and protocols outlined in this guide serve as a robust framework for conducting such theoretical investigations, ultimately contributing to the development of more effective and specific therapeutic agents.

References

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]

- 5. Proline Analogues - Enamine [enamine.net]

- 6. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Towards an Understanding of the Lipophilicity of Non-Coded Amino Acids: Computational Simulations of Proline Analogs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. odinity.com [odinity.com]

- 16. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forcefield_PTM: Ab Initio Charge and AMBER Forcefield Parameters for Frequently Occurring Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Force Field Effects in Simulations of Flexible Peptides with Varying Polyproline II Propensity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Amber force field parameters for simulations of phosphorylated amino acids - American Chemical Society [acs.digitellinc.com]

solubility of 1-ethyl-L-proline in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-L-proline in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (also known as N-Ethyl-L-proline), a proline derivative of interest in pharmaceutical and chemical research. While specific quantitative data for this compound is not broadly published, this paper synthesizes foundational chemical principles, data from analogous structures like L-proline and N-acetyl-L-proline, and established experimental methodologies to provide a robust predictive framework and a practical guide for researchers. We delve into the physicochemical properties of this compound, predict its solubility profile across a range of common organic solvents, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a derivative of the natural amino acid L-proline, featuring an ethyl group on the secondary amine. This modification alters its steric and electronic properties, making it a valuable building block in peptide synthesis and a chiral ligand in asymmetric catalysis.[1][2] The success of any application, from its use in a reaction vessel to its formulation as a drug substance, is critically dependent on its interaction with solvents.

Solubility dictates crucial process parameters, including:

-

Reaction Kinetics: The concentration of a dissolved reactant directly influences reaction rates.

-

Purification: Solvent selection is paramount for crystallization, extraction, and chromatographic purification.

-

Formulation: For drug development professionals, solubility in various excipients and solvent systems determines bioavailability and the feasibility of different dosage forms.[3]

This guide serves as a foundational resource for scientists, enabling informed solvent selection and providing the tools to precisely quantify the solubility of this compound in any solvent system of interest.

Physicochemical Profile and Its Impact on Solubility

The solubility of a compound is governed by its molecular structure. This compound (MW: 143.18 g/mol ) possesses a unique combination of functional groups that define its behavior.[1][4]

-

Zwitterionic Character: Like its parent amino acid, this compound is zwitterionic near neutral pH. It has a negatively charged carboxylate group (-COO⁻) and a positively charged tertiary ammonium group (Et-N⁺H-). This high intrinsic polarity and charge separation dominate its solubility profile, favoring interactions with polar solvents.[5][6][7]

-

Hydrogen Bonding: The carboxylate group can act as a hydrogen bond acceptor, while the proton on the nitrogen (in its protonated form) can act as a donor. This capacity for hydrogen bonding is a key factor in its solubility in protic solvents like water and alcohols.[8]

-

Hydrophobic Contribution: The presence of the ethyl group (-CH₂CH₃) and the pyrrolidine ring introduces a degree of nonpolar character. Compared to L-proline, this increased hydrophobicity will modulate its solubility, slightly decreasing its affinity for highly polar media and potentially increasing it in solvents of intermediate polarity.

The interplay of these features suggests a complex solubility profile, where the "like dissolves like" principle must be carefully applied.[8][9]

Predicted Solubility Profile of this compound

Direct experimental solubility data for this compound is scarce in the literature. However, by analyzing data from the structurally similar compounds L-proline and N-acetyl-L-proline, we can construct a highly reliable predictive solubility table.[10][11] The parent compound, L-proline, is extremely soluble in water (~1620 g/L at 25°C) and shows good solubility in methanol and ethanol, with solubility decreasing as the alcohol chain length increases.[10][12] The ethyl group on this compound will reduce its ability to fit into the hydrogen-bonding network of water, likely leading to lower aqueous solubility than L-proline, but its zwitterionic nature will ensure it remains significant.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Highly Soluble | Zwitterionic character and H-bonding dominate, though likely less than L-proline due to the ethyl group's hydrophobicity.[12] |

| Methanol | Polar Protic | Soluble | Excellent H-bonding capability and polarity. L-proline analogs are known to be very soluble in methanol.[10][13] |

| Ethanol | Polar Protic | Soluble | Good polarity and H-bonding. Solubility is expected to be slightly lower than in methanol due to increased hydrocarbon character.[10] |

| Isopropanol | Polar Protic | Moderately Soluble | Reduced polarity and increased steric hindrance compared to ethanol will lower solubility.[13] |

| n-Butanol | Polar Protic | Sparingly Soluble | Longer alkyl chain significantly reduces polarity, leading to poorer interaction with the zwitterionic solute.[10] |

| Acetone | Polar Aprotic | Sparingly Soluble | Can act as an H-bond acceptor but lacks a donor. Moderate polarity allows for some dissolution. L-proline shows good solubility.[14] |

| Acetonitrile (ACN) | Polar Aprotic | Poorly Soluble | While polar, its H-bonding ability is weak. L-proline analogs show very low solubility in ACN.[11][14] |

| Dichloromethane (DCM) | Chlorinated | Poorly Soluble | Low polarity and inability to engage in H-bonding make it a poor solvent for zwitterions. |

| Ethyl Acetate | Ester | Very Poorly Soluble | Limited polarity and H-bonding capability.[14] |

| Hexane / Heptane | Non-Polar | Insoluble | Mismatch in polarity ("like dissolves like" principle) prevents dissolution.[15] |

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility